N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2-oxo-1,2-dihydropyridin-3-yl group, a 1,2,4-oxadiazol-5-yl group, and a 1H-imidazole-5-carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms might make the compound a potential ligand for metal ions .Scientific Research Applications
Medicinal Chemistry Strategies
N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, a compound related to the chemical , was identified as a full antagonist of the androgen receptor with potential in treating castration-resistant prostate cancer. This study focuses on the metabolism mediated by aldehyde oxidase (AO) and strategies to reduce AO-mediated oxidation (Linton et al., 2011).
Metabolism and Disposition Studies
Another related study investigated the metabolic fate and excretion balance of an early lead compound and MK-0518, a potent inhibitor of HIV integrase, in rats and dogs. This research used 19F-NMR spectroscopy to support the selection of candidates for further development (Monteagudo et al., 2007).
DNA Recognition and Gene Expression Control
N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides, related to the query compound, can target specific DNA sequences in the minor groove of DNA and control gene expression. These polyamides are being investigated as potential medicinal agents for treating diseases like cancer (Chavda et al., 2010).
One-Pot Synthesis Approaches
A study presented a one-pot synthesis of imidazo[1,5-a]pyridines starting from a carboxylic acid, which is relevant to the synthesis of similar compounds (Crawforth & Paoletti, 2009).
Antidiabetic Screening
In a relevant study, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity (Lalpara et al., 2021).
Electrochemical Oxidation Mechanisms
A study investigated the electrochemical oxidation mechanism of polyamides containing N-methylpyrrole and N-methylimidazole, showing that electrochemical oxidation preferably occurs on the imidazole ring (Ji et al., 2005).
Mechanism of Action
Target of Action
It is under investigation in clinical trials for the treatment of relapsed/refractory small cell lung cancer (sclc), castration-resistant prostate cancer, and follicular lymphoma .
Mode of Action
Compounds with similar structures have been found to inhibit the function of the polycomb repressive complex 2 (prc2) . PRC2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Biochemical Pathways
The inhibition of prc2 can lead to the dysregulation of transcriptional silencing, which has been correlated with certain malignancies and poor prognosis .
Result of Action
The inhibition of prc2 can lead to changes in gene expression, potentially affecting cell growth and differentiation .
Future Directions
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3/c19-11-7(2-1-3-14-11)10-17-9(21-18-10)5-15-12(20)8-4-13-6-16-8/h1-4,6H,5H2,(H,13,16)(H,14,19)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGLKISQEVCTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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